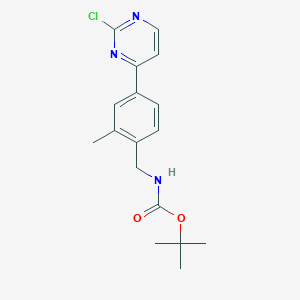
tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for the similar compound tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 . This code provides a way to encode the molecular structure using a textual string.Physical And Chemical Properties Analysis
The similar compound tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate is a solid . It has a molecular weight of 298.77 . The InChI code is 1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)10-4-5-15-11(14)16-10/h4-5H,6-9H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
1. Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds structurally related to tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate, were synthesized as ligands for the histamine H4 receptor (H4R). The study focused on optimizing the potency of these compounds, leading to the development of a compound with significant in vitro potency and activity as an anti-inflammatory agent in an animal model. The research supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Polymer Chemistry
Research on polyimides containing tert-butyl side groups, related to tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate, revealed that these polymers exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. The introduction of asymmetric di-tert-butyl groups effectively increases the interchain distance and decreases intermolecular forces, enhancing the properties of these polymers (Chern & Tsai, 2008).
3. Spin Interaction in Zinc Complexes
A study on Schiff and Mannich bases, including molecules with tert-butyl groups similar to tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate, explored their spin interactions in octahedral zinc complexes. This research contributed to the understanding of the magnetic coupling and zero-field splitting (ZFS) in these complexes, which are important for applications in materials science and catalysis (Orio et al., 2010).
4. Non-Traditional π-Gelators and Mechanofluorochromic Dyes
New pyrimidine-containing β-iminoenolates and their difluoroboron complexes were synthesized, demonstrating that the tert-butyl group plays a crucial role in gel formation. These materials were used as “turn-off” fluorescent sensors for detecting TFA vapor and exhibited reversible mechanofluorochromic behavior, important for designing multi-stimuli-responsive soft materials (Mi et al., 2018).
5. Crystal Structure and Biological Evaluation
The synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound structurally related to tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate, were studied. The compound showed moderate anthelmintic activity, indicating its potential in therapeutic applications (Sanjeevarayappa et al., 2015).
Safety and Hazards
The similar compound tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate has been classified as Acute Tox. 3 Oral . This means it is toxic if swallowed. The safety information includes the precautionary statements P301 + P310 , which means if swallowed, immediately call a poison center or doctor/physician.
Eigenschaften
IUPAC Name |
tert-butyl N-[[4-(2-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11-9-12(14-7-8-19-15(18)21-14)5-6-13(11)10-20-16(22)23-17(2,3)4/h5-9H,10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVKGHXLXODMEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NC=C2)Cl)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118080 | |
| Record name | Carbamic acid, N-[[4-(2-chloro-4-pyrimidinyl)-2-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-chloropyrimidin-4-yl)-2-methylbenzylcarbamate | |
CAS RN |
1798791-44-2 | |
| Record name | Carbamic acid, N-[[4-(2-chloro-4-pyrimidinyl)-2-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1798791-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[4-(2-chloro-4-pyrimidinyl)-2-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





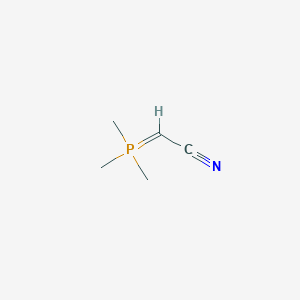
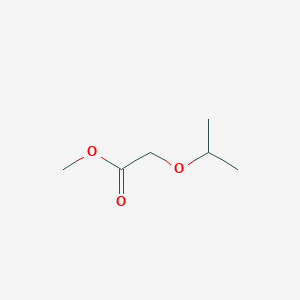
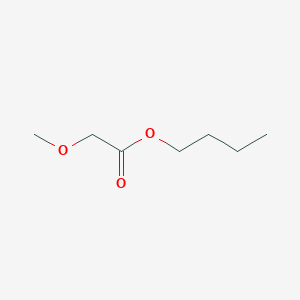


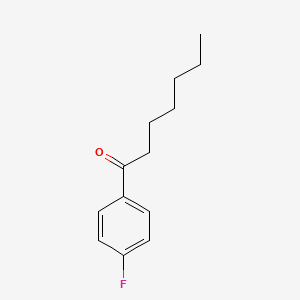
![N,N-Dimethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048618.png)



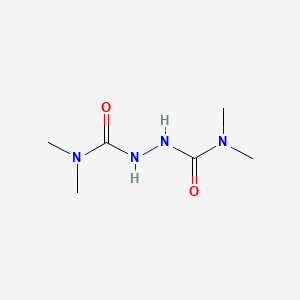
![5-Amino-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B3048624.png)